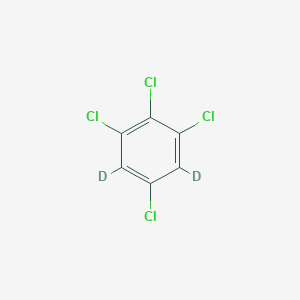
1,2,3,5-Tetrachlorobenzene-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetrachlorobenzene-D2 is a deuterated form of 1,2,3,5-tetrachlorobenzene, a chlorinated aromatic hydrocarbon. The compound is characterized by the substitution of two hydrogen atoms with deuterium atoms, which makes it useful in various scientific research applications, particularly in the field of environmental testing and analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrachlorobenzene-D2 can be synthesized through the deuteration of 1,2,3,5-tetrachlorobenzene. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the chlorination of benzene to produce tetrachlorobenzene, followed by deuteration. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5-Tetrachlorobenzene-D2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form chlorinated benzoquinones and reduction to form less chlorinated benzenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Products include various substituted chlorobenzenes.
Oxidation: Products include chlorinated benzoquinones.
Reduction: Products include less chlorinated benzenes.
Aplicaciones Científicas De Investigación
1,2,3,5-Tetrachlorobenzene-D2 is widely used in scientific research due to its unique properties:
Environmental Testing: It serves as a reference standard in environmental analysis to detect and quantify chlorinated compounds in samples.
Analytical Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard due to its deuterium content.
Biological Studies: Investigated for its effects on biological systems, including its distribution and elimination in organisms.
Industrial Applications: Utilized in the synthesis of other chlorinated compounds and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-tetrachlorobenzene-D2 involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1,2,3,5-Tetrachlorobenzene-D2 is compared with other tetrachlorobenzene isomers:
1,2,3,4-Tetrachlorobenzene: Differentiated by the position of chlorine atoms, leading to different physical and chemical properties.
1,2,4,5-Tetrachlorobenzene: Known for its higher melting point and different reactivity compared to 1,2,3,5-tetrachlorobenzene.
List of Similar Compounds
- 1,2,3,4-Tetrachlorobenzene
- 1,2,4,5-Tetrachlorobenzene
- Tetrabromobenzene
- Tetraiodobenzene
Propiedades
Fórmula molecular |
C6H2Cl4 |
|---|---|
Peso molecular |
217.9 g/mol |
Nombre IUPAC |
1,2,3,5-tetrachloro-4,6-dideuteriobenzene |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H/i1D,2D |
Clave InChI |
QZYNWJQFTJXIRN-QDNHWIQGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1Cl)Cl)Cl)[2H])Cl |
SMILES canónico |
C1=C(C=C(C(=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



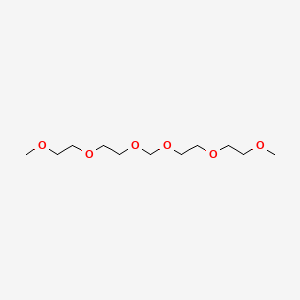
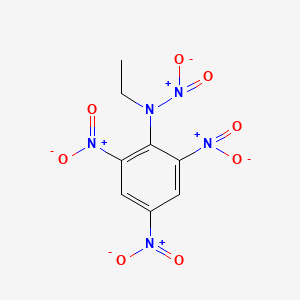

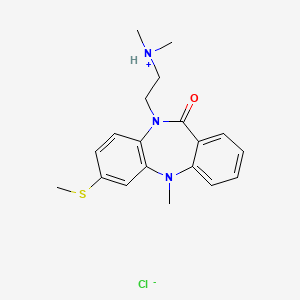
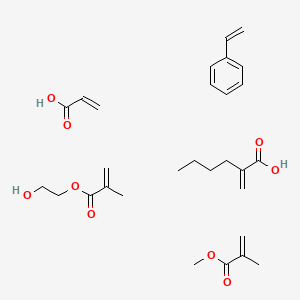
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
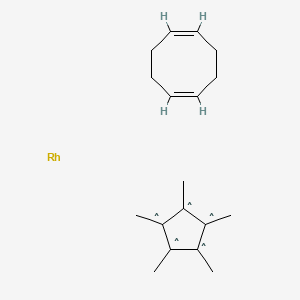
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
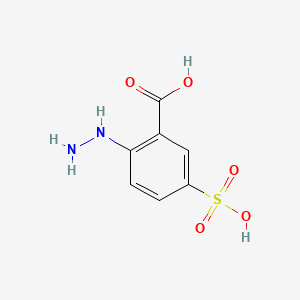
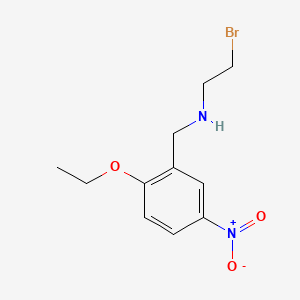
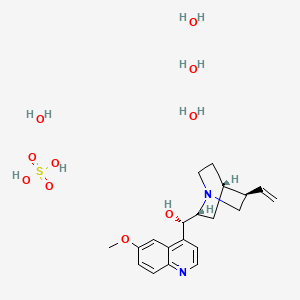
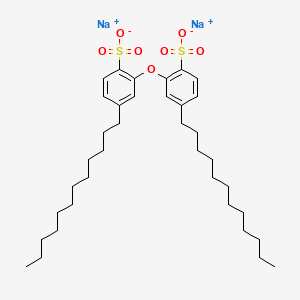
![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)
